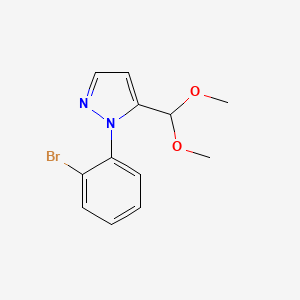

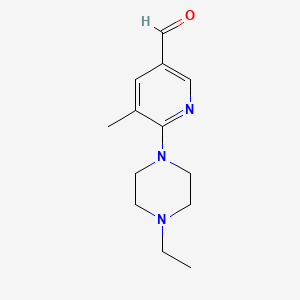

![molecular formula C7H9N3O B596283 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1220030-34-1](/img/structure/B596283.png)

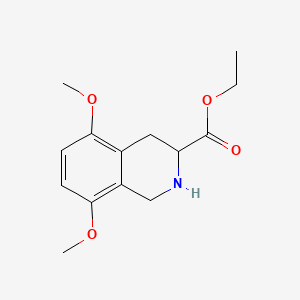

2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound with the molecular formula C7H9N3 and a molecular weight of 135.17 . It is a small molecule that has been mentioned in the context of chemical synthesis and biological investigations .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized as part of efforts to discover novel inhibitors for various biological targets . These synthesis processes often involve the design and creation of small molecules featuring privileged scaffolds .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolopyrimidine core, which is a fused ring system containing a pyrrole ring and a pyrimidine ring . This core is substituted with a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved information. The compound has a molecular weight of 135.17 .Applications De Recherche Scientifique

Hybrid Catalysts in Pyrimidine Synthesis

The synthesis of pyrimidine derivatives, including compounds similar to 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, utilizes hybrid catalysts to create structurally complex molecules with potential medicinal applications. These catalysts facilitate the development of pyrimidine scaffolds, which are essential for pharmaceutical industries due to their bioavailability and broad synthetic applicability. Research highlights the importance of employing organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents in creating pyrimidine derivatives through one-pot multicomponent reactions, demonstrating their significant role in developing lead molecules (Parmar, Vala, & Patel, 2023).

Anti-inflammatory Activity

Substituted tetrahydropyrimidine derivatives have been investigated for their in vitro anti-inflammatory activity, demonstrating the potential of pyrimidine derivatives in designing lead compounds for anti-inflammatory treatments. The synthesis process involves the reaction of urea and bis(methylthio)methylenemalononitrile, leading to compounds with potent in vitro anti-inflammatory properties. This research underscores the necessity for further investigation into the anti-inflammatory potential of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).

Optical Sensors and Biological Significance

Pyrimidine derivatives are also notable for their applications as optical sensors and in various biological and medicinal roles. The ability of these derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This review encompasses various pyrimidine-based optical sensors, highlighting their recent advancements and applications from 2005 to 2020 (Jindal & Kaur, 2021).

Orientations Futures

The future directions for research on “2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” and similar compounds could involve further investigations into their potential as inhibitors for various biological targets . This could include more detailed studies on their synthesis, biological activity, and mechanisms of action.

Mécanisme D'action

Target of Action

Similar compounds, such as pyrrolopyridine derivatives, have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

Compounds with similar structures, such as pyrrolopyridine derivatives, inhibit the fgfr signaling pathway, which plays an essential role in various types of tumors . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .

Biochemical Pathways

The compound likely affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

Similar compounds have been reported to exhibit good oral pharmacokinetic properties .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .

Propriétés

IUPAC Name |

2-methyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4-9-6-3-8-2-5(6)7(11)10-4/h8H,2-3H2,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQURUYEKTZMMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CNC2)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

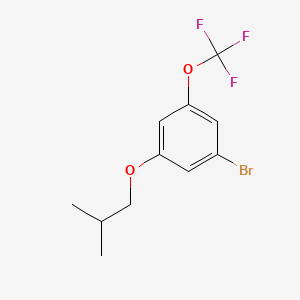

![5-[2-(Trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B596201.png)

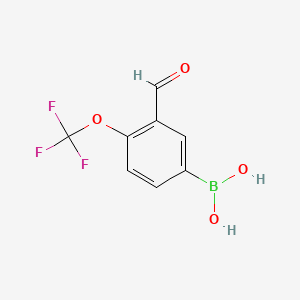

![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596216.png)

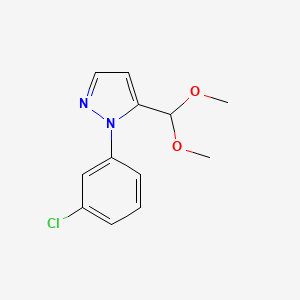

![5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine](/img/structure/B596219.png)